

Spectroscopic Profile of Butyl (Z)-3-hexenoate: A Technical Guide

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Compound of Interest

Compound Name: 3-Hexenoic acid, butyl ester, (Z)-

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This technical guide provides a comprehensive overview of the expected spectroscopic data for butyl (Z)-3-hexenoate. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted values based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supplemented with comparative data from its saturated analog, butyl hexanoate. This guide is intended to assist researchers in the identification and characterization of butyl (Z)-3-hexenoate.

Chemical Structure and Properties

- IUPAC Name: Butyl (Z)-3-hexenoate
- Synonyms: Butyl cis-3-hexenoate
- CAS Number: 69668-84-4[1]
- Molecular Formula: C₁₀H₁₈O₂[1]
- Molecular Weight: 170.25 g/mol [1]

Predicted Spectroscopic Data

The following tables summarize the predicted ^1H NMR, ^{13}C NMR, IR, and MS data for butyl (Z)-3-hexenoate. These predictions are based on the analysis of its chemical structure and comparison with similar compounds.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data for Butyl (Z)-3-hexenoate

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~5.5	m	2H	H-3, H-4 (vinyllic)
~4.1	t	2H	O-CH ₂ -CH ₂ -CH ₂ -CH ₃
~3.1	d	2H	H-2 (allylic)
~2.0	m	2H	H-5 (allylic)
~1.6	m	2H	O-CH ₂ -CH ₂ -CH ₂ -CH ₃
~1.4	m	2H	O-CH ₂ -CH ₂ -CH ₂ -CH ₃
~0.9	t	3H	O-CH ₂ -CH ₂ -CH ₂ -CH ₃
~0.9	t	3H	H-6

Note: The chemical shifts of the vinyllic protons (H-3 and H-4) are expected to be in the downfield region due to the double bond. The cis-coupling constant (J) between these protons is anticipated to be in the range of 10-12 Hz. The protons on the carbon adjacent to the carbonyl group (H-2) are shifted downfield due to the electron-withdrawing effect of the carbonyl.

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ^{13}C NMR Data for Butyl (Z)-3-hexenoate

Chemical Shift (ppm)	Assignment
~172	C=O (ester carbonyl)
~130	C-4 (vinyllic)
~122	C-3 (vinyllic)
~64	O-CH ₂
~35	C-2
~31	O-CH ₂ -CH ₂
~21	C-5
~19	O-CH ₂ -CH ₂ -CH ₂
~14	C-6
~14	O-CH ₂ -CH ₂ -CH ₂ -CH ₃

Note: The carbonyl carbon of the ester group is expected to have the highest chemical shift. The two sp² hybridized carbons of the double bond will appear in the olefinic region of the spectrum.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for Butyl (Z)-3-hexenoate

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3010	Medium	=C-H stretch (vinyllic)
2960-2850	Strong	C-H stretch (aliphatic)
~1740	Strong	C=O stretch (ester)
~1655	Medium	C=C stretch (cis-alkene)
~1160	Strong	C-O stretch (ester)
~720	Medium	=C-H bend (cis-alkene, out-of-plane)

Note: The most characteristic peak in the IR spectrum of an ester is the strong C=O stretching absorption around 1740 cm^{-1} . The presence of the C=C double bond will give rise to a medium intensity stretching absorption around 1655 cm^{-1} and a characteristic out-of-plane bending absorption for the cis-substituted alkene.

Mass Spectrometry (MS)

Table 4: Predicted Key Mass Spectrometry Fragments for Butyl (Z)-3-hexenoate (Electron Ionization)

m/z	Interpretation
170	Molecular ion $[M]^+$
113	$[M - C_4H_9O]^+$ (Loss of butoxy radical)
99	$[CH_3CH_2CH=CHCH_2CO]^+$
73	$[COOC_4H_9]^+$
57	$[C_4H_9]^+$ (Butyl cation)
41	$[C_3H_5]^+$ (Allyl cation)

Note: In electron ionization mass spectrometry, the molecular ion peak at m/z 170 is expected. Common fragmentation patterns for esters include cleavage of the C-O bond and McLafferty rearrangement. The presence of the double bond can also influence the fragmentation pathways.

Experimental Protocols

The following sections detail the general procedures for obtaining NMR, IR, and MS spectra for a liquid sample like butyl (Z)-3-hexenoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., $CDCl_3$) in a clean, dry NMR tube.^[2] Chloroform-d is a common choice for non-polar organic molecules.

- **Instrumentation:** The data is acquired on a standard NMR spectrometer (e.g., 300, 400, or 500 MHz).
- **^1H NMR Acquisition:** A standard proton NMR experiment is performed. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width that covers the expected range of proton chemical shifts (typically 0-12 ppm).
- **^{13}C NMR Acquisition:** A proton-decoupled ^{13}C NMR experiment is performed. Due to the lower natural abundance and sensitivity of the ^{13}C nucleus, a larger number of scans and a longer acquisition time are typically required compared to ^1H NMR.
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0 ppm.

Infrared (IR) Spectroscopy

- **Sample Preparation (Neat Liquid):** A drop of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[\[3\]](#)[\[4\]](#)
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
- **Data Acquisition:** A background spectrum of the clean salt plates is first recorded. Then, the spectrum of the sample is recorded. The instrument passes a beam of infrared radiation through the sample and measures the amount of radiation absorbed at each wavelength.
- **Data Processing:** The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm^{-1}).

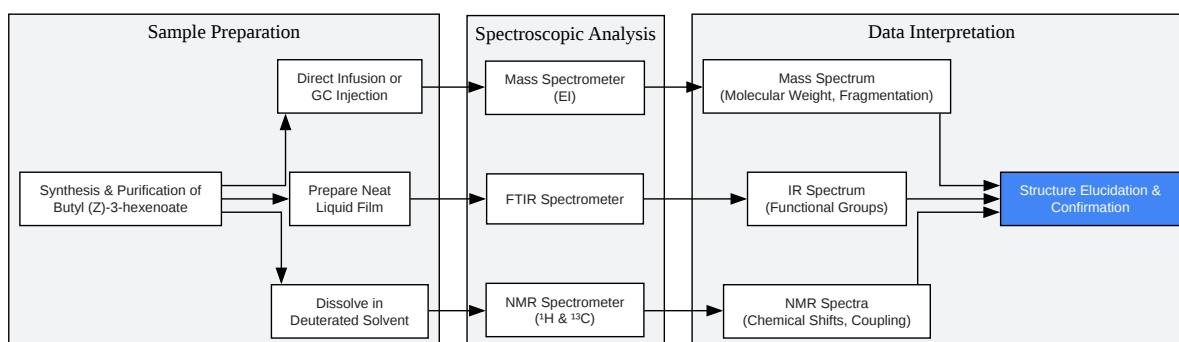
Mass Spectrometry (MS)

- **Sample Introduction:** The liquid sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS) for separation from any impurities.

- Ionization (Electron Ionization - EI): In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).^{[5][6]} This causes the molecules to ionize and fragment.
- Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection: A detector records the abundance of ions at each m/z value.
- Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z .

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like butyl (Z)-3-hexenoate.



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Caption: Workflow for the spectroscopic analysis of butyl (Z)-3-hexenoate.

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